
N-(2,4-diamino-6-methoxy-5-pyrimidinyl)-N,4-dimethylbenzenesulfonamide
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Overview
Description
N-(2,4-diamino-6-methoxy-5-pyrimidinyl)-N,4-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C12H15N5O3S and a molecular weight of 309.34 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-diamino-6-methoxy-5-pyrimidinyl)-N,4-dimethylbenzenesulfonamide typically involves the reaction of 2,4-diamino-6-methoxy-5-pyrimidine with N,4-dimethylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-diamino-6-methoxy-5-pyrimidinyl)-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(2,4-diamino-6-methoxy-5-pyrimidinyl)-N,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-diamino-6-methoxy-5-pyrimidinyl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-diamino-6-methoxy-5-pyrimidinyl)-4-methylbenzenesulfonamide
- N-(2,4-diamino-6-methoxy-5-pyrimidinyl)-N-methylbenzenesulfonamide
Uniqueness
N-(2,4-diamino-6-methoxy-5-pyrimidinyl)-N,4-dimethylbenzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine and benzene rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17N5O3S |
---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
N-(2,4-diamino-6-methoxypyrimidin-5-yl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H17N5O3S/c1-8-4-6-9(7-5-8)22(19,20)18(2)10-11(14)16-13(15)17-12(10)21-3/h4-7H,1-3H3,(H4,14,15,16,17) |
InChI Key |
PDUWPLCQLAIDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(N=C(N=C2OC)N)N |
Origin of Product |
United States |
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